![molecular formula C11H21ClN2O2 B2583067 Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride CAS No. 1461705-62-3](/img/structure/B2583067.png)
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride, also known as tBu-Cyclopro, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a cyclopropane-containing amino acid derivative that has been synthesized and studied extensively in recent years. In
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Interactions
Carbamates, including derivatives like tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride, are known for their inhibitory action on acetylcholinesterase (AChE). They function by transferring the carbamoyl group to a serine residue in the AChE active site, followed by the relatively slow hydrolysis of the carbamoyl enzyme. The rate of decarbamoylation varies significantly and is influenced by the size of the alkyl substituents on the carbamoyl group. This property underlines the potential of certain carbamates as effective AChE inhibitors, which can be developed further for therapeutic or other industrial applications (Rosenberry & Cheung, 2019).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of organic compounds similar to tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride have been studied extensively. For example, ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate related to carbamates, is known to undergo biodegradation under aerobic conditions via microbial action. The biodegradation pathways involve multiple intermediates, shedding light on the metabolic lability and environmental fate of such compounds. Although specific studies on tert-butyl derivatives are limited, understanding the biodegradation of related structures like ETBE provides valuable insights into their environmental behavior (Thornton et al., 2020).
Environmental Occurrence and Toxicity
Synthetic compounds with structures related to tert-butyl derivatives, such as synthetic phenolic antioxidants (SPAs), have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted the occurrence, human exposure, and toxicity of these compounds. For instance, certain SPAs have been found in human tissues and have exhibited potential hepatic toxicity and endocrine-disrupting effects. While these findings are specific to SPAs, they underscore the importance of studying the environmental occurrence and potential toxicological impacts of a wide array of synthetic compounds, including tert-butyl derivatives (Liu & Mabury, 2020).
Molecular Structure and Metabolic Stability
The structural properties of carbamates significantly influence their metabolic stability. A qualitative relationship between molecular structure and susceptibility to metabolic hydrolysis has been identified. This relationship is crucial for the design of carbamates as drugs or prodrugs, providing insights into how molecular modifications can impact the pharmacokinetics and therapeutic efficacy of carbamate-based compounds (Vacondio et al., 2010).
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11;/h4-7,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDJBVLNJWCJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

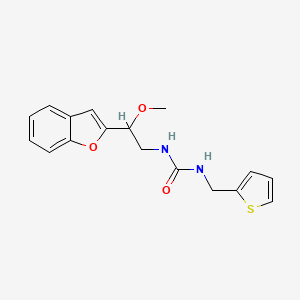
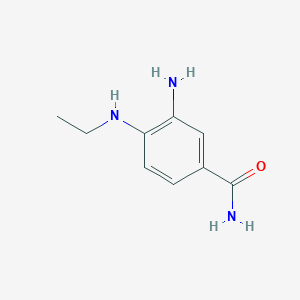
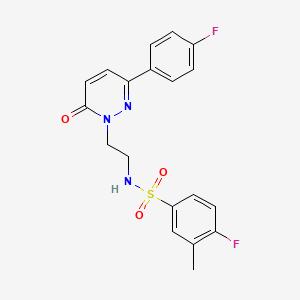
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)
![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)
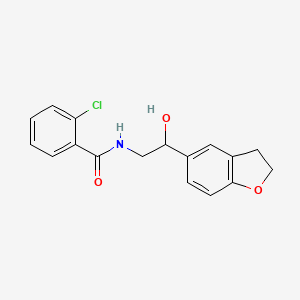
![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)
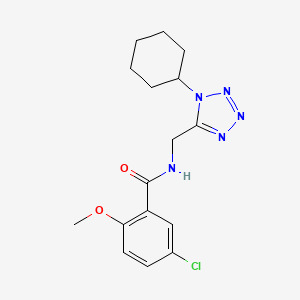
![2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid](/img/structure/B2583002.png)
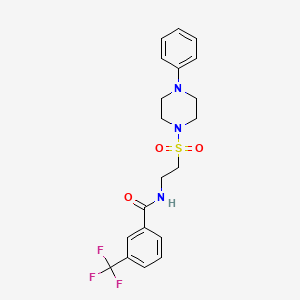
![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)